6-(1-{thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile
Description
This compound features a bicyclic octahydropyrrolo[3,4-b]pyrrole core fused to a thieno[3,2-d]pyrimidine moiety and a pyridine-3-carbonitrile group. The pyridine-3-carbonitrile group acts as an electron-withdrawing substituent, modulating electronic properties and influencing binding interactions .
Properties
IUPAC Name |
6-(1-thieno[3,2-d]pyrimidin-4-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6S/c19-7-12-1-2-16(20-8-12)23-9-13-3-5-24(15(13)10-23)18-17-14(4-6-25-17)21-11-22-18/h1-2,4,6,8,11,13,15H,3,5,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIYHXSMNXHEHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C4=NC=NC5=C4SC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which this compound belongs, are known to exhibit diverse biological activities.
Mode of Action
Thieno[3,2-d]pyrimidines are generally synthesized through cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent. This suggests that the compound may interact with its targets through a similar mechanism.
Biological Activity
The compound 6-(1-{thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile represents a novel class of thienopyrimidine derivatives, which have garnered attention due to their potential biological activities. This article synthesizes the current understanding of its biological activity, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure consists of a thieno[3,2-d]pyrimidine moiety linked to an octahydropyrrolo[3,4-b]pyrrole unit and a pyridine ring with a carbonitrile group. This unique configuration is believed to contribute significantly to its biological properties.
The biological activity of this compound primarily involves its role as a kinase inhibitor. Kinases are crucial for various cellular processes, including cell signaling and metabolism. The compound's structural features allow it to interact effectively with the ATP-binding sites of specific kinases, inhibiting their activity and consequently affecting downstream signaling pathways.
In Vitro Studies
Recent studies have demonstrated that derivatives similar to this compound exhibit significant inhibitory effects against various kinases. For instance, compounds from the thieno[2,3-d]pyrimidine series have shown IC50 values in the low micromolar range against c-Met kinase and other targets involved in cancer progression .
Table 1: Summary of In Vitro Biological Activities
| Compound | Target Kinase | IC50 (μM) | Cell Line Tested | Observations |
|---|---|---|---|---|
| 8k | ROCK I | 0.004 | Various | Significant reduction in phosphorylation levels |
| 12e | c-Met | 0.090 | A549, MCF-7, HeLa | High cytotoxicity observed |
| 6 | Unknown | TBD | TBD | TBD |
Cytotoxicity Assays
Cytotoxicity assays using the MTT method have shown that compounds related to This compound exhibit moderate to significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising derivatives demonstrated IC50 values below 5 μM .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the thieno and pyridine rings significantly influence biological activity. For example:
- Substituents on the thieno ring : Alterations enhance binding affinity and selectivity towards specific kinases.
- Pyridine modifications : Changes in the nitrogen positions or additional functional groups can improve solubility and bioavailability.
Case Studies
- Case Study on ROCK Inhibition : A study highlighted a derivative with similar structural features showing potent inhibition against ROCK I and II kinases. This compound led to altered cell morphology and migration patterns in vitro .
- c-Met Targeting : Another study focused on derivatives exhibiting significant cytotoxicity against c-Met overexpressing cell lines. The findings suggest that these compounds could serve as potential therapeutic agents for cancers driven by c-Met signaling .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
- 6-(1-{Furo[3,2-c]pyridin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile Replacing the thieno[3,2-d]pyrimidine with a furo[3,2-c]pyridine introduces an oxygen atom instead of sulfur. This reduces lipophilicity (logP decreases by ~0.5) and may alter metabolic stability due to furan’s susceptibility to oxidative degradation compared to thiophene .
- Thieno[2,3-b]pyridine Derivatives Compounds like 2-sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile () share the thiophene-pyridine-carbonitrile framework but lack the bicyclic pyrrolo-pyrrole system.
Substituent Variations
- Trifluoromethyl-containing Analogs Compounds such as 6-amino-1-phenyl-4-(3-pyridinyl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile () feature a trifluoromethyl group, which enhances metabolic stability by resisting cytochrome P450 oxidation. However, the pyrano-pyrazole core may reduce π-stacking efficiency compared to the thienopyrimidine system .
- Chloropyridine Derivatives Derivatives like 6-(5-chloropyridin-2-yl)pyridazin-3(2H)-one () incorporate halogen atoms for improved target affinity. Chlorine’s electronegativity increases binding interactions in hydrophobic pockets, but the pyridazinone core lacks the bicyclic rigidity of the target compound .
Functional Group Analysis
Carbonitrile Group
The pyridine-3-carbonitrile group is a common feature in analogs (e.g., ). Its electron-withdrawing nature polarizes the pyridine ring, enhancing hydrogen-bond acceptor capacity. For example, in 6-(3-amino-4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile (), the carbonitrile improves solubility (logS = -3.2) compared to non-polar analogs .
Bicyclic Systems
The octahydropyrrolo[3,4-b]pyrrole moiety distinguishes the target compound from monocyclic analogs.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
